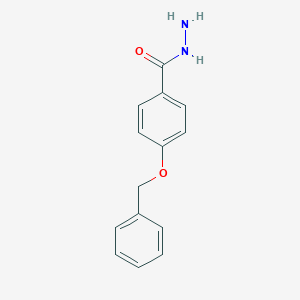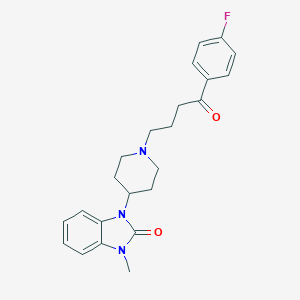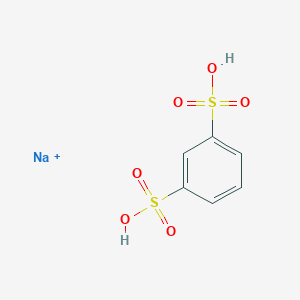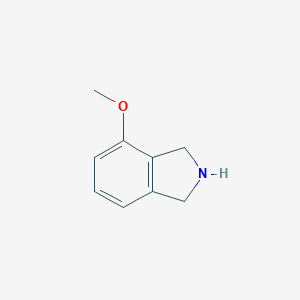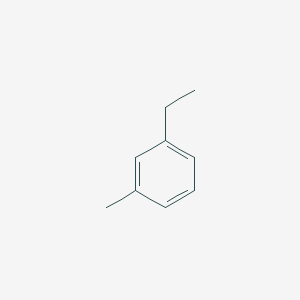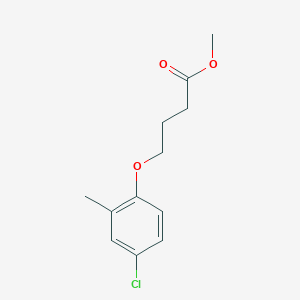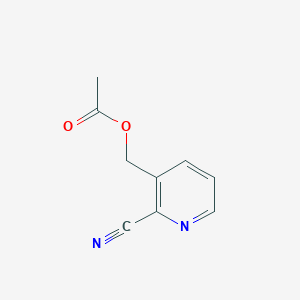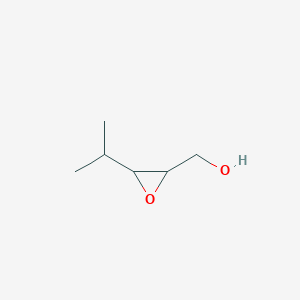
3-Isopropyloxirane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyloxirane-2-methanol is a chemical compound that belongs to the class of organic compounds known as alcohols. It is also referred to as 2-methoxy-1-(3-methyl-3-oxiranyl)propan-1-ol. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 3-Isopropyloxirane-2-methanol is not fully understood. However, it is believed to work by disrupting the cell membrane of fungi and other microorganisms, leading to their death. It may also work by interfering with the normal metabolic processes of these organisms.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Isopropyloxirane-2-methanol are not well documented. However, it has been shown to have low toxicity and is considered relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Isopropyloxirane-2-methanol in laboratory experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in water and its potential to react with other chemicals.
Zukünftige Richtungen
There are several future directions for the study of 3-Isopropyloxirane-2-methanol. These include further investigation of its potential applications in medicine, agriculture, and industry, as well as the development of new synthesis methods and the optimization of existing ones. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 3-Isopropyloxirane-2-methanol can be achieved through several methods, including the reaction of propylene oxide with methanol in the presence of a catalyst. Other methods involve the use of different reagents and catalysts, such as sulfuric acid and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-Isopropyloxirane-2-methanol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its potential use as an antifungal agent due to its ability to inhibit the growth of pathogenic fungi. In agriculture, it has been studied for its potential use as a pesticide due to its ability to repel insects and pests. In industry, it has been investigated for its potential use as a solvent and as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
125473-29-2 |
|---|---|
Produktname |
3-Isopropyloxirane-2-methanol |
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(3-propan-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
MRGITZIKRXYSEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)CO |
Kanonische SMILES |
CC(C)C1C(O1)CO |
Synonyme |
D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



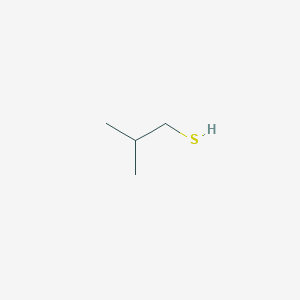
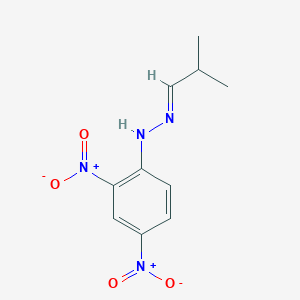
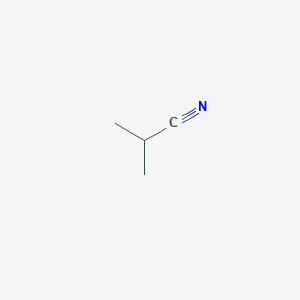
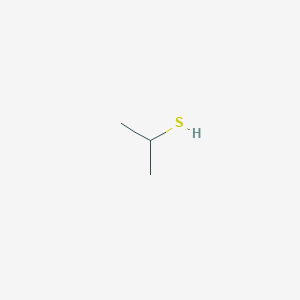
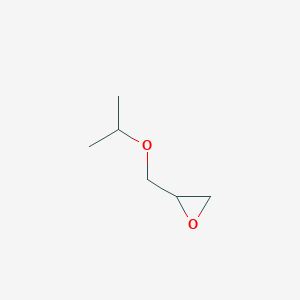
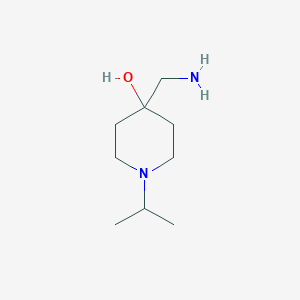
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
